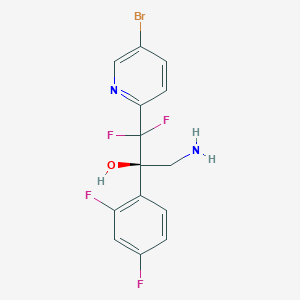
4-Chloro-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group and a carboxylic acid group attached to a pyrazole ring, which is further substituted with a methyl-pyrazolylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methyl-pyrazolylmethyl group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
- 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 1-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine
Uniqueness
4-Chloro-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9ClN4O2 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
4-chloro-1-[(4-methylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9ClN4O2/c1-6-2-11-13(3-6)5-14-4-7(10)8(12-14)9(15)16/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
HWOMOTRTBKUKRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)
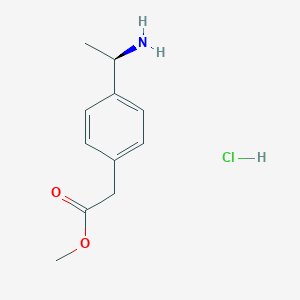
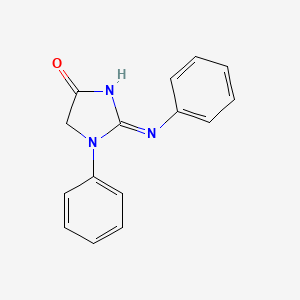
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
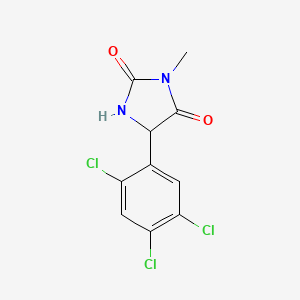
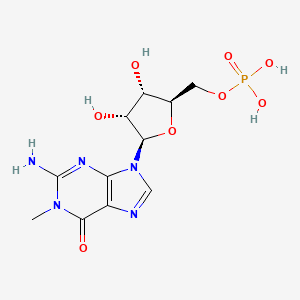


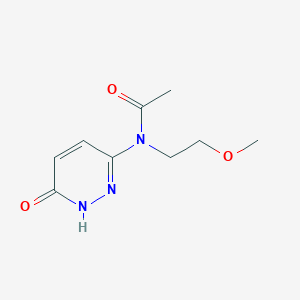
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
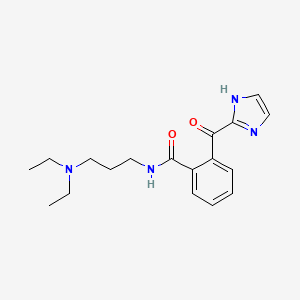
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
